2-(5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2,4-dimethoxybenzyl)acetamide 2-(5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2,4-dimethoxybenzyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14974348
InChI: InChI=1S/C21H21NO7/c1-11-15(21(26)29-18-7-13(23)6-16(24)20(11)18)9-19(25)22-10-12-4-5-14(27-2)8-17(12)28-3/h4-8,23-24H,9-10H2,1-3H3,(H,22,25)
SMILES:
Molecular Formula: C21H21NO7
Molecular Weight: 399.4 g/mol

2-(5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2,4-dimethoxybenzyl)acetamide

CAS No.:

Cat. No.: VC14974348

Molecular Formula: C21H21NO7

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

2-(5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2,4-dimethoxybenzyl)acetamide -

Specification

Molecular Formula C21H21NO7
Molecular Weight 399.4 g/mol
IUPAC Name 2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)-N-[(2,4-dimethoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C21H21NO7/c1-11-15(21(26)29-18-7-13(23)6-16(24)20(11)18)9-19(25)22-10-12-4-5-14(27-2)8-17(12)28-3/h4-8,23-24H,9-10H2,1-3H3,(H,22,25)
Standard InChI Key AZWORBCDRRRTFD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)NCC3=C(C=C(C=C3)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)-N-[(2,4-dimethoxyphenyl)methyl]acetamide, reflects its hybrid structure combining a modified coumarin scaffold with a dimethoxybenzyl-acetamide moiety. Key structural features include:

  • Coumarin core: A benzopyrone ring system with hydroxyl groups at C5 and C7, a methyl group at C4, and a ketone at C2.

  • Acetamide side chain: A -CH₂-C(=O)-NH- linker connecting the coumarin to a 2,4-dimethoxybenzyl group.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₁NO₇
Molecular Weight399.4 g/mol
IUPAC Name2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)-N-[(2,4-dimethoxyphenyl)methyl]acetamide
Canonical SMILESCC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)NCC3=C(C=C(C=C3)OC)OC
Topological Polar Surface125 Ų
Hydrogen Bond Donors3 (two -OH, one -NH)
Hydrogen Bond Acceptors7

The compound’s solubility is influenced by its polar functional groups, rendering it moderately soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but poorly soluble in aqueous solutions.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions starting with flavonoid precursors or simple coumarin derivatives. A typical route includes:

  • Formation of the coumarin core: Condensation of resorcinol with ethyl acetoacetate under acidic conditions to yield 7-hydroxy-4-methylcoumarin .

  • Functionalization at C3: Alkylation or acylation reactions introduce the acetamide side chain. For example, coupling 7-hydroxy-4-methylcoumarin with chloroacetyl chloride, followed by reaction with 2,4-dimethoxybenzylamine.

  • Protection/deprotection steps: Methoxy and hydroxyl groups require selective protection (e.g., using benzyl or acetyl groups) to prevent undesired side reactions .

Table 2: Optimization Parameters for Synthesis

ParameterConditionYield (%)
SolventAcetonitrile/DMF65–75
CatalystK₂CO₃ or Et₃N70–85
Temperature80–100°C60–70
Reaction Time8–12 hours

Analytical Characterization

Post-synthesis, the compound is validated using:

  • FT-IR Spectroscopy: Peaks at 3284 cm⁻¹ (N-H stretch), 1726 cm⁻¹ (C=O lactone), and 1620 cm⁻¹ (amide C=O) .

  • ¹H NMR: Signals at δ 2.42 ppm (C4-CH₃), δ 6.15–7.5 ppm (coumarin aromatic protons), and δ 3.75–3.85 ppm (OCH₃ groups) .

  • Mass Spectrometry: Molecular ion peak at m/z 399.4 [M+H]⁺.

Molecular Docking and Structure-Activity Relationships

Binding to Lipoxygenase

Docking simulations (PDB: 1LOX) reveal the compound binds to LOX’s hydrophobic pocket via:

  • Hydrogen bonds between C5/C7 hydroxyls and Arg429/Leu607.

  • π-π stacking between the coumarin ring and Phe421.
    The binding energy (-9.2 kcal/mol) exceeds that of zileuton (-7.8 kcal/mol), a clinical LOX inhibitor .

Role of Substituents

  • C4 Methyl Group: Enhances hydrophobic interactions without steric hindrance.

  • 2,4-Dimethoxybenzyl: Improves bioavailability by increasing logP (2.1 vs. 1.4 for unsubstituted benzyl).

Comparative Analysis with Related Coumarin Derivatives

Table 3: Activity Comparison of Coumarin Analogues

CompoundMolecular WeightLOX IC₅₀ (μM)Cancer Cell IC₅₀ (μM)
Target Compound399.412.318.9 (MCF-7)
7-Hydroxy-4-methylcoumarin 190.265.4>100
N-(2-methoxybenzyl)acetamide313.328.745.2 (A549)
Warfarin308.332.1 (HepG2)

The target compound’s superior activity stems from synergistic effects of its hydroxyl, methoxy, and acetamide groups, which enhance target affinity and cellular uptake.

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